2-Chloroprop-2-ene-1-sulfonyl chloride
Overview
Description
2-Chloroprop-2-ene-1-sulfonyl chloride is an organic compound with the molecular formula C₃H₄Cl₂O₂S. It is a liquid at room temperature and is known for its reactivity due to the presence of both a sulfonyl chloride group and a chloroalkene group. This compound is used in various chemical synthesis processes and has applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroprop-2-ene-1-sulfonyl chloride typically involves the reaction of prop-2-ene-1-sulfonyl chloride with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction is exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroprop-2-ene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Addition Reactions: The chloroalkene group can participate in addition reactions with electrophiles and nucleophiles, leading to the formation of various addition products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form allenes or alkynes.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Iron(III) chloride, palladium catalysts
Solvents: Dichloromethane, tetrahydrofuran, dimethylformamide
Conditions: Room temperature to moderate heating, inert atmosphere
Major Products:
- Sulfonamides
- Sulfonates
- Sulfonothioates
- Allenes
- Alkynes
Scientific Research Applications
2-Chloroprop-2-ene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of sulfonamide-based drugs.
Material Science: The compound is used in the synthesis of polymers and other materials with specific functional properties.
Chemical Biology: It is employed in the modification of biomolecules for studying biological processes and developing new diagnostic tools.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in various chemical transformations.
Mechanism of Action
The mechanism of action of 2-Chloroprop-2-ene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The chloroalkene group can undergo addition reactions, further expanding the compound’s reactivity profile .
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Electrophilic Addition: The chloroalkene group reacts with electrophiles to form addition products.
Comparison with Similar Compounds
2-Chloroprop-2-ene-1-sulfonyl chloride can be compared with other similar compounds such as:
Prop-2-ene-1-sulfonyl chloride: Lacks the chlorine atom on the alkene group, making it less reactive in certain addition reactions.
2-Chloroprop-2-ene-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of chloride, leading to different reactivity and applications.
3-Chloroprop-2-ene-1-sulfonyl chloride: Positional isomer with the chlorine atom on a different carbon, affecting its reactivity and chemical properties.
Uniqueness: The presence of both a sulfonyl chloride group and a chloroalkene group in this compound makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations .
Properties
IUPAC Name |
2-chloroprop-2-ene-1-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2S/c1-3(4)2-8(5,6)7/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCMHTWSHURKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40644-59-5 | |
Record name | 2-chloroprop-2-ene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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